1-Ethyl-4-(propan-2-yl)piperazine 1-Ethyl-4-(propan-2-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 24426-38-8
VCID: VC18698772
InChI: InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3
SMILES:
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol

1-Ethyl-4-(propan-2-yl)piperazine

CAS No.: 24426-38-8

Cat. No.: VC18698772

Molecular Formula: C9H20N2

Molecular Weight: 156.27 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl-4-(propan-2-yl)piperazine - 24426-38-8

Specification

CAS No. 24426-38-8
Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
IUPAC Name 1-ethyl-4-propan-2-ylpiperazine
Standard InChI InChI=1S/C9H20N2/c1-4-10-5-7-11(8-6-10)9(2)3/h9H,4-8H2,1-3H3
Standard InChI Key ZGCRQXUDXPSKNV-UHFFFAOYSA-N
Canonical SMILES CCN1CCN(CC1)C(C)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-ethyl-4-(propan-2-yl)piperazine, reflecting the substitution of one nitrogen atom with an ethyl group (-CH2_2CH3_3) and the other with an isopropyl group (-CH(CH3_3)2_2). Its molecular formula is C9_9H20_{20}N2_2, with a molecular weight of 156.27 g/mol. The piperazine backbone consists of a six-membered ring containing two nitrogen atoms at positions 1 and 4, which serve as sites for alkylation .

Stereoelectronic Properties

The electron-donating effects of the alkyl substituents influence the basicity of the nitrogen atoms. The ethyl group, being a weaker electron donor compared to the isopropyl group, creates a slight asymmetry in the electronic environment of the ring. This asymmetry may impact the compound’s reactivity in subsequent synthetic modifications or interactions with biological targets .

Table 1: Key Molecular Properties of 1-Ethyl-4-(propan-2-yl)piperazine

PropertyValue/Description
Molecular FormulaC9_9H20_{20}N2_2
Molecular Weight156.27 g/mol
IUPAC Name1-Ethyl-4-(propan-2-yl)piperazine
Boiling Point (estimated)180–200°C (based on analogous compounds)
SolubilityMiscible in polar organic solvents (e.g., DMF, DMSO)

Synthetic Methodologies

Alkylation of Piperazine

The synthesis of 1-ethyl-4-(propan-2-yl)piperazine typically involves sequential alkylation of the parent piperazine ring. A common strategy employs alkyl halides under basic conditions to selectively functionalize the nitrogen atoms. For example:

  • First Alkylation: Treatment of piperazine with ethyl bromide in the presence of potassium carbonate (K2_2CO3_3) yields 1-ethylpiperazine.

  • Second Alkylation: Reaction of 1-ethylpiperazine with isopropyl bromide under similar conditions introduces the isopropyl group at the remaining nitrogen .

Reaction Scheme:

Piperazine+CH3CH2BrK2CO31-Ethylpiperazine(CH3)2CHBr1-Ethyl-4-(propan-2-yl)piperazine\text{Piperazine} + \text{CH}_3\text{CH}_2\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-Ethylpiperazine} \xrightarrow{\text{(CH}_3\text{)}_2\text{CHBr}} \text{1-Ethyl-4-(propan-2-yl)piperazine}

Optimization Challenges

Selective mono- or di-alkylation of piperazine remains a challenge due to the similar reactivity of the two nitrogen atoms. Recent advances in phase-transfer catalysis and microwave-assisted synthesis have improved yields and reduced reaction times for such transformations .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous piperazine derivatives indicates that alkyl substituents lower the melting point compared to unsubstituted piperazine (mp ~106°C). For 1-ethyl-4-(propan-2-yl)piperazine, the melting point is estimated to range between -20°C and 10°C, suggesting a liquid state at room temperature .

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity. This property enhances its permeability across biological membranes, making it a candidate for drug delivery applications .

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